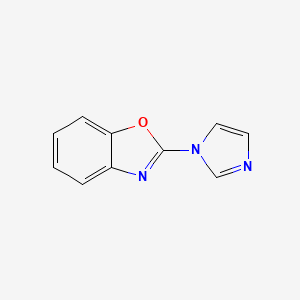

2-(1-Imidazolyl)benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-2-4-9-8(3-1)12-10(14-9)13-6-5-11-7-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEKBKSSDFPZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Imidazolyl Benzoxazole and Analogues

Strategies for Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole ring is a cornerstone of synthesizing these compounds, with several established and novel methods available to chemists.

One of the most fundamental and widely utilized methods for synthesizing 2-substituted benzoxazoles involves the condensation and subsequent cyclization of ortho-aminophenols with various carbonyl-containing precursors. nih.govnih.gov This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, and subsequent dehydration to yield the aromatic benzoxazole ring. nih.gov

Common carbonyl precursors include:

Carboxylic Acids and Derivatives: Aldehydes, carboxylic acids, acyl chlorides, and esters are frequently used. nih.govbeilstein-journals.org These reactions often require catalysts, such as Brønsted or Lewis acids, to facilitate the condensation and cyclization steps. beilstein-journals.orgnih.govacs.org

Tertiary Amides: A modern approach involves the activation of tertiary amides with reagents like triflic anhydride (B1165640) (Tf₂O). This activation promotes a cascade reaction involving nucleophilic addition by the o-aminophenol, intramolecular cyclization, and elimination to form the 2-substituted benzoxazole. nih.gov

Thioamides: In the presence of a promoter like triphenylbismuth (B1683265) dichloride, thioamides can react with o-aminophenols via desulfurization to yield 2-substituted benzoxazoles under mild conditions. beilstein-journals.org

Table 1: Examples of Carbonyl Precursors in Benzoxazole Synthesis

| Carbonyl Precursor | Catalyst/Promoter | Key Features |

|---|---|---|

| Aldehydes, Carboxylic Acids | Brønsted/Lewis Acids, Samarium Triflate | Classic, versatile method; often requires heat or acid catalysis. beilstein-journals.orgorganic-chemistry.orgijpbs.com |

| Tertiary Amides | Triflic Anhydride (Tf₂O), 2-Fluoropyridine | Mild conditions, high yields, broad substrate scope. nih.gov |

| Thioamides | Triphenylbismuth Dichloride | One-pot desulfurization-cyclization; moderate to excellent yields. beilstein-journals.org |

| DMF Derivatives | Imidazolium (B1220033) Chloride | Economical, metal-free approach. nih.govresearchgate.net |

Metal catalysis offers powerful and efficient pathways to benzoxazole synthesis, often proceeding under milder conditions and with higher selectivity than traditional methods. nih.govacs.org Various transition metals have been employed to catalyze the formation of the benzoxazole ring.

Copper-Catalyzed Reactions: Copper catalysts, including copper(II) oxide nanoparticles and copper iodide (CuI), are effective for intramolecular cyclization reactions. organic-chemistry.org For instance, Cu-catalyzed reactions can facilitate the synthesis of benzoxazoles from free phenols and cyclic oxime esters through an ortho-amination/annulation pathway. acs.org This approach is notable for its tolerance of diverse functional groups. acs.org

Palladium-Catalyzed Reactions: Palladium complexes are used in reactions such as the aminocarbonylation of aryl bromides with o-aminophenols, followed by an acid-mediated ring closure to generate the benzoxazole heterocycle. organic-chemistry.orgijpbs.com

Iron-Catalyzed Reactions: Iron catalysts can be used for hydrogen transfer strategies, enabling the redox condensation of o-hydroxynitrobenzenes with alcohols to produce a range of 2-substituted benzoxazoles. organic-chemistry.org

Ruthenium-Catalyzed Reactions: Acceptorless dehydrogenative coupling (ADC) reactions catalyzed by ruthenium can couple primary alcohols with o-aminophenol to form 2-substituted benzoxazoles. ijpbs.com

Table 2: Metal Catalysts in Benzoxazole Synthesis

| Metal Catalyst | Reactants | Reaction Type |

|---|---|---|

| Copper (Cu) | o-bromoaryl derivatives; Phenols + Oxime esters | Intramolecular cyclization; Ortho-amination/annulation. organic-chemistry.orgacs.org |

| Palladium (Pd) | Aryl bromides + o-aminophenols | Aminocarbonylation followed by cyclization. organic-chemistry.orgijpbs.com |

| Iron (Fe) | o-hydroxynitrobenzenes + Alcohols | Redox condensation. organic-chemistry.org |

| Ruthenium (Ru) | Primary alcohols + o-aminophenol | Acceptorless dehydrogenative coupling. ijpbs.com |

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction that serves as a powerful tool for synthesizing complex aromatic structures, including N-substituted 2-aminobenzoxazoles. acs.orgnih.govmanchester.ac.uk This reaction involves the migration of an aryl group from one heteroatom to another. manchester.ac.uk

In a typical application for aminobenzoxazole synthesis, a precursor such as an S-alkylated benzoxazole-2-thiol undergoes an intramolecular nucleophilic attack by a nitrogen atom at a carbon of the benzoxazole ring. acs.orgnih.gov This forms a spirocyclic intermediate, which then undergoes rearomatization to yield the N-substituted 2-aminobenzoxazole (B146116) product. acs.orgnih.gov This method is advantageous as it often proceeds under metal-free conditions and can be used to introduce a wide variety of amine substituents. nih.gov

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign methods for benzoxazole synthesis. scienceandtechnology.com.vneurekaselect.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave irradiation has emerged as a key technology in this area. tandfonline.commdpi.com It accelerates reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. scienceandtechnology.com.vneurekaselect.com Many microwave-assisted syntheses are performed under solvent-free conditions, further enhancing their green credentials. scienceandtechnology.com.vn

Examples of green synthetic strategies include:

Microwave-Assisted Condensation: The condensation of o-aminophenols with aldehydes can be efficiently carried out under microwave irradiation, sometimes using green catalysts like deep eutectic solvents (DES) or even waste curd water as a catalytic solvent. mdpi.comtandfonline.com

Solvent-Free Reactions: Reactions using solid-supported catalysts, such as iodine or Fe₃O₄@SiO₂-SO₃H nanoparticles, can be performed without a solvent, simplifying purification and reducing environmental impact. scienceandtechnology.com.vnajchem-a.com

Use of Recyclable Catalysts: The development of heterogeneous catalysts, including magnetic nanoparticles, allows for easy separation from the reaction mixture and reuse over multiple cycles without significant loss of activity. ajchem-a.combohrium.com

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Benzoxazoles

| Feature | Conventional Method | Green/Microwave Method |

|---|---|---|

| Heating | Oil bath, heating mantle (slow, inefficient) | Microwave irradiation (rapid, efficient). scienceandtechnology.com.vn |

| Reaction Time | Several hours to days | Minutes to a few hours. scienceandtechnology.com.vnmdpi.com |

| Solvents | Often uses volatile organic compounds (VOCs) | Often solvent-free or uses green solvents (water, DES). scienceandtechnology.com.vnmdpi.comtandfonline.com |

| Catalysts | Homogeneous acids/bases (difficult to recover) | Heterogeneous, recyclable catalysts (e.g., magnetic nanoparticles). ajchem-a.combohrium.com |

| Yields | Variable | Generally good to excellent. scienceandtechnology.com.vnmdpi.com |

Strategies for Imidazole (B134444) Ring Incorporation

The formation of the imidazole ring is a well-established area of heterocyclic chemistry, with several named reactions providing reliable routes to this moiety.

The most common strategies for constructing the imidazole ring involve the condensation of multiple components. The Debus-Radziszewski imidazole synthesis is a classic example of a multi-component reaction that forms the imidazole core. wikipedia.orgpharmaguideline.com

This reaction typically involves the condensation of:

A 1,2-dicarbonyl compound (e.g., glyoxal, benzil)

An aldehyde

Ammonia (B1221849) or a primary amine

The reaction proceeds by condensing the dicarbonyl compound with ammonia to form a diimine intermediate, which then condenses with the aldehyde to close the ring and form the imidazole. wikipedia.org Variations of this method, such as using ammonium (B1175870) acetate (B1210297) as the ammonia source, are widely employed. rsc.org These condensation reactions are robust and can be used to synthesize a wide array of tri- and tetra-substituted imidazoles. rsc.orgwikipedia.org

Metal-Catalyzed Methods for Imidazole Synthesis

The construction of the imidazole ring is a cornerstone of organic synthesis, with numerous metal-catalyzed methods developed to enhance efficiency, yield, and substrate scope. These methods often provide access to substituted imidazoles that can later be coupled to a benzoxazole unit. Transition metals like copper (Cu), palladium (Pd), scandium (Sc), and nickel (Ni) play pivotal roles in these transformations. beilstein-journals.org

Copper-catalyzed reactions are particularly prominent. For instance, Cu(I) and Pd(II)-catalyzed cyclizations have been employed in one-pot processes to form functionalized imidazo[1,2-a]pyridines, a related fused imidazole system. beilstein-journals.org The CuI–bipyridine combination has been identified as an effective catalyst system for such transformations at room temperature. beilstein-journals.org Similarly, copper(II) acetate has been shown to be a suitable catalyst for tandem reactions leading to fused imidazole rings, outperforming other Lewis acids like CuI, Cu(OTf)₂, and FeCl₃. beilstein-journals.org

Palladium catalysis is also integral to modern imidazole synthesis. A notable example involves a palladium-catalyzed decarboxylative addition and cyclization sequence, which allows for the assembly of multiply substituted imidazoles from readily available carboxylic acids and aliphatic nitriles in a single pot. researchgate.net

Lanthanide catalysts, such as Scandium triflate (Sc(OTf)₃), are recognized for their ability to catalyze the formation of carbon-heteroatom bonds under mild conditions, contributing to the synthesis of various biologically active compounds, including benzimidazoles. beilstein-journals.org Heterogeneous catalysis, utilizing catalysts like titania-supported CuCl₂ or magnetic nanoparticle-supported copper complexes, offers advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles. biolmolchem.com

Table 1: Selected Metal-Catalyzed Methods for Imidazole Ring Synthesis This table is interactive. You can sort and filter the data.

| Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|

| CuI–bipyridine | Heteroarylamines, α,β-ynones | One-pot process, room temperature | beilstein-journals.org |

| Pd(OAc)₂ / Ligand | Carboxylic acids, Aliphatic nitriles | Decarboxylative addition/cyclization | researchgate.net |

| Sc(OTf)₃ | Various | Water-tolerant Lewis acid catalysis | beilstein-journals.org |

| CuCl₂/nano TiO₂ | Aminopyridines, Ketones | Heterogeneous, recyclable catalyst | biolmolchem.com |

| Ni-catalyst | Not specified | Construction via C-C coupling and C-N condensation | beilstein-journals.org |

**2.3. Approaches for Coupling Benzoxazole and Imidazole Moieties

The linkage of the pre-synthesized benzoxazole and imidazole rings is a critical step in forming the target 2-(1-imidazolyl)benzoxazole scaffold. This is typically achieved through carbon-nitrogen (C-N) bond-forming cross-coupling reactions.

Direct linkage involves the formation of a C-N bond between the N-1 position of the imidazole ring and the C-2 position of the benzoxazole ring. The most established methods for this transformation are transition-metal-catalyzed cross-coupling reactions, including the Ullmann condensation, the Chan-Lam coupling, and the Buchwald-Hartwig amination.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide (e.g., 2-chlorobenzoxazole) with a nucleophile (imidazole). wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern advancements have introduced the use of soluble copper catalysts with specific ligands, such as diamines and phenanthrolines, which allow the reaction to proceed under milder conditions. tcichemicals.comacs.org The mechanism generally involves the formation of a copper(I) amide species that reacts with the aryl halide. wikipedia.org

Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling is another powerful copper-catalyzed method for forming C-N bonds. wikipedia.org A key advantage is its ability to use aryl boronic acids (e.g., benzoxazole-2-boronic acid) as the coupling partner for N-H containing compounds like imidazole. organic-chemistry.orgnih.gov These reactions are often conducted at room temperature and are open to the air, making them operationally simpler than many palladium-catalyzed alternatives. wikipedia.orgorganic-chemistry.org The reaction proceeds through a proposed copper(III) intermediate which undergoes reductive elimination to form the desired C-N bond. wikipedia.org Recent studies have focused on optimizing this coupling for poorly-activated imidazoles using various ligand systems. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for C-N bond formation. organic-chemistry.orgwikipedia.org It typically couples an aryl halide or triflate (e.g., 2-bromobenzoxazole) with an amine (imidazole). libretexts.org The reaction's success is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center, with sterically hindered ligands often providing the best results. wikipedia.orgbeilstein-journals.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. youtube.com

Table 2: Comparison of Direct C-N Coupling Strategies This table is interactive. You can sort and filter the data.

| Reaction Name | Metal Catalyst | Aryl Substrate | Imidazole Substrate | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Aryl Halide | Imidazole (as nucleophile) | High temperature, polar solvent | wikipedia.orgorganic-chemistry.org |

| Chan-Lam Coupling | Copper (Cu) | Aryl Boronic Acid | Imidazole (N-H) | Room temp, often in air | wikipedia.orgorganic-chemistry.orgnih.gov |

| Buchwald-Hartwig | Palladium (Pd) | Aryl Halide / Trifl. | Imidazole (N-H) | Inert atm., specific ligands | organic-chemistry.orgwikipedia.orglibretexts.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecular scaffolds. rsc.orgnih.gov While a direct one-pot MCR for this compound from simple acyclic precursors is not prominently reported, MCRs are widely used to construct the core imidazole and benzoxazole rings, which can then be linked. biolmolchem.comisca.me

For instance, the Radziszewski reaction and its variants are classic MCRs for imidazole synthesis, condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia. isca.me Modern MCRs for imidazoles often use catalysts like p-toluenesulfonic acid to combine benzil, an aldehyde, ammonium acetate, and sometimes an aniline (B41778) to create highly substituted imidazoles in a single step. isca.me Similarly, MCRs have been developed for benzoxazole synthesis, for example, by reacting catechols, ketones, and ammonium acetate in the presence of a catalyst. biolmolchem.com

The potential of MCRs lies in their ability to rapidly generate structural diversity. A hypothetical MCR approach could involve the design of precursors that, upon reaction, undergo a cascade of cyclizations to form the linked imidazolyl-benzoxazole system. Research into fused heterocyclic systems, such as imidazo (B10784944) wikipedia.orgorganic-chemistry.orgrsc.org-triazolo rsc.orgnih.gov-benzodiazepines, demonstrates the power of MCRs to assemble multiple heterocyclic rings in one pot through tandem reactions. nih.gov

Derivatization and Functionalization Strategies of this compound Scaffold

Once the core this compound scaffold is synthesized, its properties can be fine-tuned through derivatization and functionalization. These modifications can be directed at either the benzoxazole or the imidazole ring. nih.gov

Functionalization of the Benzoxazole Ring: The benzoxazole ring can be functionalized using standard aromatic substitution reactions. Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) can introduce substituents onto the benzene (B151609) portion of the scaffold. The position of substitution will be directed by the existing oxazole (B20620) ring and any other substituents present. Subsequent reactions, such as the reduction of a nitro group to an amine, provide a handle for further derivatization, for example, through amide bond formation or diazotization. nih.gov

Functionalization of the Imidazole Ring: The imidazole ring itself offers several sites for functionalization. The remaining C-H bonds on the imidazole ring (at positions 2, 4, or 5, depending on the initial imidazole used) can be targeted. For example, lithiation followed by quenching with an electrophile can introduce a variety of substituents. Metal-catalyzed C-H activation is another advanced strategy for directly functionalizing these positions. The electronic properties of the imidazole ring are significantly influenced by its substituents; electron-donating groups promote an imidazolium character, while electron-withdrawing groups favor the neutral imidazole configuration. mdpi.com This modulation of electronic properties can, in turn, influence the biological activity and physical properties of the entire molecule. mdpi.com

Spectroscopic and Structural Elucidation of 2 1 Imidazolyl Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A ¹H NMR spectrum for 2-(1-Imidazolyl)benzoxazole would provide crucial information about the number and types of hydrogen atoms present. The analysis would involve identifying the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for each proton in the benzoxazole (B165842) and imidazole (B134444) rings. However, specific experimental ¹H NMR data for this compound, including chemical shifts and coupling constants, are not available in the reviewed literature.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

|---|---|---|

| Benzoxazole Protons | 7.0 - 8.0 | Multiplets/Doublets |

| Imidazole Protons | 7.0 - 8.5 | Singlets/Doublets |

Note: This table represents expected ranges for similar aromatic heterocyclic compounds. Actual experimental data for this compound could not be located.

The ¹³C NMR spectrum is used to determine the number and chemical environment of the carbon atoms in a molecule. For this compound, this analysis would identify the chemical shifts for each of the 10 unique carbon atoms in its structure. This data provides insight into the electronic structure and functional groups present. Specific, experimentally determined ¹³C NMR chemical shifts for this compound are not documented in the available search results.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) Range |

|---|---|

| Benzoxazole Carbons | 110 - 160 |

| Imidazole Carbons | 115 - 140 |

Note: This table represents expected ranges based on analogous structures. Actual experimental data for this compound could not be located.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would show characteristic absorption bands for C=N stretching of the imidazole and benzoxazole rings, C-O-C stretching of the oxazole (B20620) moiety, and aromatic C-H stretching. A detailed list of characteristic absorption frequencies from an experimental spectrum is not available.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1615 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O-C Stretch | 1050 - 1250 |

Note: This table shows typical wavenumber ranges for the indicated functional groups. An experimental IR spectrum for this compound was not found.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, this would be used to confirm the molecular weight and provide information about its fragmentation pattern, which can help in structural confirmation. The molecular ion peak (M+) and data on its fragmentation pathways are not available in the reviewed literature.

X-Ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides data on bond lengths, bond angles, and crystal packing. A search of crystallographic databases and the scientific literature did not yield any published crystal structure for this compound. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and properties of 2-(1-Imidazolyl)benzoxazole. These methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com For derivatives of benzoxazole (B165842) and imidazole (B134444), DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and other electronic parameters. mdpi.com Studies on related structures, such as 2-(2'-hydroxyphenyl)benzoxazole, have utilized DFT to analyze structural and photophysical data. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Theoretical DFT Parameters for Benzoxazole Derivatives (Note: Data is illustrative and based on typical values for related compounds, not specific to this compound)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. The MEP surface provides a visual representation of the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. For benzimidazole-thiazole structures, MEP studies have been used to understand their molecular structure. nih.gov In this compound, the nitrogen atoms of both the imidazole and benzoxazole rings are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and other interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. nih.gov For benzoxazole and imidazole derivatives, molecular docking studies have been extensively used to explore their interactions with various enzymes and receptors. nih.gov For this compound, docking studies could be performed against a range of biological targets to predict its binding affinity and interaction modes. The docking score, which estimates the binding free energy, along with the visualization of hydrogen bonds and hydrophobic interactions, provides valuable information about the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for Heterocyclic Inhibitors (Note: This table is a generalized example and does not represent specific results for this compound)

| Target Protein | Docking Score (kcal/mol) | Interacting Residues (Example) |

|---|---|---|

| Cyclin-Dependent Kinase 8 | -8.5 | ILE10, VAL18, ALA31 |

| DNA Gyrase | -7.9 | ASP73, GLY77, ILE78 |

Molecular Dynamics (MD) Simulations to Elucidate Binding Modes

Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into the stability of the binding mode predicted by docking studies. nih.gov By simulating the movement of atoms and molecules, MD can reveal conformational changes and the persistence of key interactions. For imidazo[2,1-b]oxazole derivatives, MD simulations have been used to confirm the stability of the ligand in the receptor's active site. nih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of the protein residues.

Structure-Based Drug Design Principles Applied to this compound Derivatives

The insights gained from computational studies form the basis of structure-based drug design. By understanding the structure-activity relationships (SAR), medicinal chemists can design and synthesize derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov For instance, if docking studies reveal a specific pocket in the active site of a target protein, modifications can be made to the lead compound to introduce functional groups that can form favorable interactions with that pocket. The planar nature of the benzoxazole ring allows for potential π-π stacking interactions, while the nitrogen atoms of the imidazole and benzoxazole moieties can act as hydrogen bond acceptors, features that are critical for effective interaction with biological targets. researchgate.net The design of novel benzoxazole derivatives often involves considering these structural features to enhance their biological activity. nih.gov

Prediction of Biological Activity Profiles through Cheminformatics

Cheminformatics tools offer a valuable in silico approach to predict the biological activity spectrum of a chemical compound based on its structural formula. These predictions can guide further experimental research by highlighting potential therapeutic applications and mechanisms of action. For this compound, computational analysis can be employed to forecast its likely biological activities.

One common method for such predictions is the use of software that analyzes the structure-activity relationships of a vast database of known biologically active substances. By comparing the structural fragments of the query molecule, in this case, this compound, with the structures of compounds with known activities, a probable spectrum of biological effects can be generated. These predictions are typically presented with probabilities for each activity type, indicating the likelihood that the compound will exhibit that specific biological effect.

The benzoxazole ring is a well-known pharmacophore associated with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The imidazole ring is also a key structural component in many pharmaceuticals and is known to be involved in various biological processes, often acting as a ligand for metal ions in enzymes or as a component of molecules with antifungal and anticancer activities.

A predictive analysis would likely screen this compound against a wide array of potential biological targets and activity classes. The results would be presented as a list of predicted activities with associated probabilities. For instance, the software might predict activities such as "Antifungal," "Antineoplastic," "Anti-inflammatory," or "Enzyme inhibitor," each with a specific probability score.

It is important to note that these in silico predictions are probabilistic and require experimental validation. However, they serve as a crucial first step in the drug discovery process, enabling researchers to prioritize their efforts and design targeted biological assays to confirm the predicted activities.

Based on the general knowledge of the constituent rings, a cheminformatics analysis of this compound could potentially yield a range of predicted biological activities. The following table represents a hypothetical output from such a predictive tool, illustrating the types of activities that might be anticipated for this compound.

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

|---|---|---|

| Antifungal | 0.650 | 0.025 |

| Antineoplastic | 0.580 | 0.040 |

| Anti-inflammatory | 0.490 | 0.085 |

| Enzyme Inhibitor | 0.450 | 0.110 |

| Antibacterial | 0.320 | 0.150 |

Investigation of Biological Activities and Mechanisms of Action for 2 1 Imidazolyl Benzoxazole Derivatives

Modulation of Enzymatic Pathways

Derivatives of 2-(1-imidazolyl)benzoxazole have demonstrated the ability to interact with and inhibit the function of several critical enzymes. The following sections detail the research findings related to their inhibitory effects on Cyclooxygenase-2 (COX-2), Carbonic Anhydrase (CA), Topoisomerase II, DprE1, 14α-demethylase, and Heat Shock Protein 90 (HSP90).

Cyclooxygenase-2 (COX-2) Inhibition Studies

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. brieflands.com Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are sought after to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. brieflands.com Research into imidazole-based compounds has identified potent and selective COX-2 inhibitors.

One study focused on a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives. brieflands.com Although not direct this compound analogues, their findings on the imidazole (B134444) core are relevant. The compound 5b, N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline, was identified as the most potent inhibitor in this series, with an IC50 value of 0.71 µM against COX-2 and a selectivity index of 115. brieflands.com Docking studies revealed that the methylsulfonyl group of 5b interacts with Arg513 in the COX-2 active site, a key interaction for inhibitory activity. brieflands.com

Another study investigated imidazo[2,1-b]thiazole (B1210989) derivatives as selective COX-2 inhibitors. brieflands.com The compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) was found to be a highly potent and selective COX-2 inhibitor, with an IC50 of 0.08 µM for COX-2 and a selectivity index greater than 1250. brieflands.com These studies highlight the potential of imidazole-containing heterocyclic systems to serve as scaffolds for potent and selective COX-2 inhibitors. brieflands.comqu.edu.qa

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 5b | 81.7 | 0.71 | 115 |

| Compound 6a | >100 | 0.08 | >1250 |

| Celecoxib | - | - | - |

Carbonic Anhydrase (CA) Inhibition Investigations

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Novel benzimidazole-hydrazone derivatives have been synthesized and evaluated for their inhibitory activity against the tumor-associated isoform CA IX. nih.gov

In one study, compounds 3d and 3j from a series of benzimidazole-hydrazones demonstrated the most potent inhibition of CA IX. nih.gov Molecular docking studies suggested that these compounds bind effectively within the active site of CA IX. nih.gov Another class of compounds, 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides, has been identified as selective inhibitors of hCA II and hCA VII. nih.gov

| Compound Series | Target Isoform(s) | Key Findings |

|---|---|---|

| Benzimidazole-hydrazone derivatives | CA IX | Compounds 3d and 3j showed the highest inhibitory activity. |

| 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides | hCA II, hCA VII | Demonstrated potent and selective inhibition. |

Topoisomerase II Inhibition Studies

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. esisresearch.org Several studies have investigated benzoxazole (B165842) derivatives as inhibitors of human topoisomerase I and II.

In one study, a series of 2,5-disubstituted-benzoxazole derivatives were evaluated. esisresearch.orgnih.gov The compounds 5-Chloro-2-(p-methylphenyl)benzoxazole (4), 2-(p-nitrobenzyl)benzoxazole (6), and 5-nitro-2-(p-nitrobenzyl)benzoxazole (8) exhibited significant inhibitory activity against eukaryotic DNA topoisomerase II, with IC50 values of 22.3 µM, 17.4 µM, and 91.41 µM, respectively. esisresearch.orgnih.gov These compounds were more potent than the reference drug etoposide. esisresearch.org Structure-activity relationship analysis indicated that the benzoxazole ring was crucial for topoisomerase II inhibition, and substitutions with nitro or methyl groups enhanced the activity. esisresearch.org

Another study on 2-substituted benzoxazoles found that 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) was the most effective topoisomerase II inhibitor with an IC50 value of 71 µM. researchgate.net

| Compound | Topoisomerase II IC50 (µM) | Reference Drug (Etoposide) IC50 (µM) |

|---|---|---|

| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | 22.3 | >100 |

| 2-(p-nitrobenzyl)benzoxazole (6) | 17.4 | >100 |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole (8) | 91.41 | >100 |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | 71 | - |

DprE1 Enzyme Inhibition in Mycobacteria

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a key target for the development of new anti-tuberculosis drugs. tandfonline.comnih.gov A study on novel hybrids of 1,2,3-triazole-benzoxazole identified potent inhibitors of DprE1. tandfonline.comnih.gov

Two compounds from this series, BOK-2 and BOK-3, demonstrated significant DprE1 inhibition with IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM, respectively. tandfonline.comnih.gov These values are comparable to the standard DprE1 inhibitor TCA-1, which had an IC50 of 3.0 ± 0.2 µM. tandfonline.comnih.gov Molecular modeling studies provided insights into the structural features required for effective interaction with the DprE1 enzyme. tandfonline.comnih.gov

| Compound | DprE1 IC50 (µM) |

|---|---|

| BOK-2 | 2.2 ± 0.1 |

| BOK-3 | 3.0 ± 0.6 |

| TCA-1 (Standard) | 3.0 ± 0.2 |

14α-Demethylase Enzyme Inhibition (e.g., in Fungal Pathogens)

The enzyme 14α-demethylase is a crucial component in the ergosterol (B1671047) biosynthesis pathway in fungi and is the primary target for azole antifungal agents. researchgate.netdrugbank.com A series of benzimidazole-1,2,4-triazole derivatives were synthesized and evaluated for their antifungal activity by targeting this enzyme. researchgate.netnih.gov

Three compounds, 6b, 6i, and 6j, showed high antifungal activity, with MIC values of 0.97 μg/mL against Candida glabrata, which were superior to the standard drugs voriconazole (B182144) and fluconazole. researchgate.net Molecular docking studies indicated that these compounds bind effectively to the active site of 14α-demethylase. researchgate.netnih.gov

| Compound | Antifungal Activity (MIC against C. glabrata in µg/mL) | Mechanism of Action |

|---|---|---|

| 6b | 0.97 | Inhibition of 14α-demethylase |

| 6i | 0.97 | Inhibition of 14α-demethylase |

| 6j | 0.97 | Inhibition of 14α-demethylase |

| Voriconazole | >0.97 | Inhibition of 14α-demethylase |

| Fluconazole | >0.97 | Inhibition of 14α-demethylase |

Heat Shock Protein 90 (HSP90) Inhibition Analysis

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer cell growth and survival. atlasgeneticsoncology.orgnih.gov Consequently, HSP90 has become an important target in oncology. atlasgeneticsoncology.org

Research into resorcinylic pyrazole (B372694)/isoxazole (B147169) amide analogues has identified potent HSP90 inhibitors. researchgate.net The isoxazole compound VER-50589 demonstrated a 9-fold increase in cellular antiproliferative potency compared to its pyrazole counterpart, with a mean GI50 value of 78 ± 15 nmol/L across a human cancer cell line panel. researchgate.net Treatment with these inhibitors led to the induction of HSP72 and HSP27 and the depletion of HSP90 client proteins such as C-RAF and B-RAF. researchgate.net

| Compound | Mean Cellular Antiproliferative GI50 (nmol/L) | Effect on HSP90 Client Proteins |

|---|---|---|

| VER-50589 (isoxazole) | 78 ± 15 | Depletion of C-RAF, B-RAF, and survivin |

| VER-49009 (pyrazole) | 685 ± 119 | Depletion of C-RAF, B-RAF, and survivin |

Rho-kinase Inhibition

Derivatives based on the benzoxazole scaffold have been developed as potent inhibitors of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular functions. nih.govnih.gov The inhibition of ROCK is considered a valuable therapeutic strategy for conditions such as hypertension and glaucoma. nih.gov Research has led to the development of novel and selective inhibitors of ROCK-II with high potency in both enzyme and cell-based assays. nih.gov These benzoxazole-based compounds have been optimized to achieve good oral bioavailability, high microsomal stability, and low inhibition of cytochrome P-450 enzymes. nih.gov The development efforts focused on creating ATP-competitive inhibitors, with some benzimidazole-based counterparts showing excellent potency toward ROCK with IC₅₀ values below 10 nM. nih.gov

Antimicrobial Action Mechanisms

The this compound scaffold has been a foundation for the development of various antimicrobial agents, demonstrating activity against bacteria, fungi, and mycobacteria.

Benzoxazole derivatives have demonstrated notable in vitro antibacterial activity. nih.gov Studies have shown that their effectiveness varies between Gram-positive and Gram-negative bacteria. For instance, certain benzoxazole compounds were found to be particularly active against Staphylococcus aureus isolates, with minimal inhibitory concentrations (MIC) for 90% inhibition recorded at 25 and 50 µg/ml for two different derivatives. nih.gov In contrast, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa showed greater resistance, requiring significantly higher concentrations (200 µg/ml) for similar inhibition. nih.govnih.gov

The mechanism of action for related imidazole compounds often involves their lipophilicity, which can be adjusted by modifying the alkyl chain length on the imidazole ring. frontiersin.org This property influences the compound's ability to interact with and disrupt bacterial cell structures. For some imidazole-based ionic liquids, the antibacterial mechanism against S. aureus involves inducing the production of reactive oxygen species (ROS), which leads to oxidative stress, inhibition of metabolism, and eventual cell death. frontiersin.org Furthermore, these compounds can destroy the external cell membrane, causing cytoplasm leakage and cell fragmentation. frontiersin.org While many benzoxazole and imidazole derivatives show promise, low activity against Gram-negative bacteria is a recurring observation in some studies. mdpi.com

| Compound Type | Target Bacteria | Observed Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzoxazole Derivatives | Staphylococcus aureus | 25 - 50 | nih.gov |

| Benzoxazole Derivatives | Escherichia coli | 200 | nih.gov |

| Benzoxazole Derivatives | Pseudomonas aeruginosa | 200 | nih.gov |

| 2-(1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3ae) | Staphylococcus aureus (MRSA) | Moderate Activity | mdpi.com |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Staphylococcus aureus | Significantly Improved Activity | mdpi.com |

The antifungal action of this compound and related azole compounds is predominantly achieved through the disruption of fungal cell membrane integrity. nih.gov The primary mechanism involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. nih.govresearchgate.netresearchgate.net These compounds target and inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase (CYP51), which is critical for converting lanosterol to ergosterol. nih.govnih.govnih.gov This inhibition leads to the depletion of ergosterol and an accumulation of toxic 14-methylated sterols in the membrane. nih.govresearchgate.net The consequence is increased membrane permeability, altered activity of membrane-bound enzymes, and ultimately, the cessation of fungal growth or cell death. nih.govresearchgate.net

Some benzoxazole derivatives have shown potent antifungal activity, with MIC values as low as 0.125 µg/mL against Candida albicans. researchgate.net Certain derivatives also exhibit strong activity against azole-resistant strains of Candida. nih.govresearchgate.net Beyond ergosterol synthesis, some benzoxazole compounds exert their antifungal effect by directly targeting the mycelia cell membrane, leading to changes in morphology, permeability, and integrity. nih.gov In silico studies suggest that other potential mechanisms could involve the inhibition of HSP90 and aldehyde dehydrogenase. scilit.com

| Compound/Derivative | Fungal Strain(s) | Activity/Mechanism | MIC/EC₅₀ Value | Reference |

|---|---|---|---|---|

| (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole (EMC120B12) | Candida glabrata, Candida krusei | Targets Erg11p in ergosterol biosynthesis pathway | Not specified | nih.gov |

| Benzoxazole derivative (Compound 15) | Candida albicans | Fungal growth inhibition | 0.125 µg/mL | researchgate.net |

| Benzoxazole derivative (Compound 19) | Resistant Candida | Fungal growth inhibition | 0.25 µg/mL | researchgate.net |

| Benzoxazole derivative (Compound C17) | Phomopsis sp. | Targets mycelia cell membrane | EC₅₀ = 3.26 μM | nih.gov |

| Benzoxazole derivative (Compound 1) | Candida krusei | Plasma membrane disruption | 15.6 µg/mL | scilit.com |

The emergence of multidrug-resistant Mycobacterium tuberculosis (MTB) has spurred research into new therapeutic agents, with benzoxazole derivatives showing promise. researchgate.netnih.gov Numerous synthesized benzoxazole compounds have been screened for their biological activity, and some have demonstrated potent antitubercular effects against the MTB H37Rv strain. researchgate.net For example, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were evaluated for their in vitro activity against MTB H37Rv, with further in vivo studies conducted on active compounds. nih.gov The mechanism for some related nitroimidazooxazine derivatives involves interaction with the deazaflavin-dependent nitroreductase (Ddn), similar to the drug pretomanid. nih.gov Despite promising in vitro results, no benzoxazole derivative has yet progressed to the preclinical hit-to-lead optimization phase in anti-TB research. researchgate.net

Antineoplastic Activity Research and Cellular Mechanisms

Benzoxazole derivatives have been investigated for their potential as anticancer agents. nih.gov One research avenue has explored benzoxazole analogues of Phortress, an anticancer prodrug. nih.gov The active metabolite of Phortress is a potent agonist of the aryl hydrocarbon receptor (AhR), which induces the expression of the cytochrome P450 CYP1A1 gene, leading to anticancer activity. nih.gov Studies on new benzoxazole analogues (compounds 3m and 3n) showed significant cytotoxic effects against various cancer cell lines, including colon (HT-29), breast (MCF7), and lung (A549). nih.gov Docking studies and biotransformation analysis suggest these compounds likely share the same mechanism of action as Phortress by inducing CYP1A1/2 enzymes. nih.gov

Furthermore, some imidazole antifungals, such as clotrimazole, have demonstrated antineoplastic activities through mechanisms including the disruption of the glycolytic pathway and the blockage of Ca2+ influx. dergipark.org.tr Research into 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives also revealed cytotoxic activity against MCF7 (breast) and HCT116 (colon) cancer cell lines. nih.gov Compound 2 from this series showed an IC₅₀ of 0.0047 µM/ml against MCF7 cells, while compound 10 had an IC₅₀ of 0.0058 µM/ml against HCT116 cells. nih.gov

| Compound | Cell Line | Activity (IC₅₀) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Compound 2 (benzimidazole derivative) | MCF7 (Breast Cancer) | 0.0047 µM/ml | Cytotoxicity | nih.gov |

| Compound 10 (benzimidazole derivative) | HCT116 (Colon Cancer) | 0.0058 µM/ml | Cytotoxicity | nih.gov |

| Compound 3m (benzoxazole analogue) | Various (HT-29, MCF7, A549) | Attractive anticancer effect | CYP1A1/2 Induction | nih.gov |

| Compound 3n (benzoxazole analogue) | Various (HT-29, MCF7, A549) | Attractive anticancer effect | CYP1A1/2 Induction | nih.gov |

Anti-inflammatory Response Modulation

Derivatives of benzoxazole have been synthesized and evaluated as potent anti-inflammatory agents. nih.govresearchgate.net The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The therapeutic anti-inflammatory effects are attributed to the inhibition of COX-2, while the inhibition of COX-1 is linked to undesirable side effects. nih.govresearchgate.net Research has focused on designing 2-substituted benzoxazole derivatives as selective COX-2 inhibitors. nih.gov Several synthesized compounds exhibited potent anti-inflammatory activity in carrageenan-induced paw edema models and showed significant binding potential within the protein pocket of the COX-2 enzyme. nih.gov

Another identified mechanism involves the myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4), which plays a significant role in the inflammatory process. nih.gov A series of benzoxazolone derivatives were found to exhibit anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6). nih.gov The most active of these compounds, 3g, was shown to bind directly to the MD2 protein with a dissociation constant of 1.52×10⁻⁶ mol L⁻¹, competitively inhibiting its function and suggesting its potential as a lead compound for developing MD2 inhibitors. nih.gov

Antiviral Activity Investigations

Derivatives of imidazole and benzoxazole have been the subject of extensive research for their potential as antiviral agents, demonstrating activity against a broad spectrum of DNA and RNA viruses.

A series of 1-hydroxyimidazole (B8770565) derivatives were synthesized and evaluated for their antiviral properties against the vaccinia virus in Vero cell culture. The findings indicated that these compounds possess significant inhibitory activity. nih.gov Notably, one of the most promising compounds exhibited an IC50 value of 1.29 ± 0.09 μg/mL against the vaccinia virus. nih.gov Structure-activity relationship (SAR) studies revealed that the N-hydroxy group is crucial for the antiviral effect. nih.gov Further investigations into 2-aryl-1-hydroxyimidazoles identified a leader compound, 1-hydroxy-2-(4-nitrophenyl)imidazole, which showed high selectivity indices against both vaccinia virus (SI = 1072) and variola virus (SI = 373). rsc.org

Research on 2-phenylbenzimidazole (B57529) derivatives has also yielded compounds with significant antiviral profiles. nih.gov Seventy-six analogues were screened against ten RNA and DNA viruses, with many showing good activity against Coxsackie B2 virus (CVB-2), Bovine Viral Diarrhoea Virus (BVDV), Poliovirus type-1 (Sb-1), Herpes Simplex Virus type 1 (HSV-1), and Yellow Fever Virus (YFV). nih.govresearchgate.net One compound demonstrated immense activity against Vaccinia Virus (VV) with an EC50 of 0.1 μM, while others showed promising inhibition of BVDV with EC50 values ranging from 0.8 to 1.5 μM. nih.govresearchgate.net

Furthermore, a series of 6-benzoyl-benzoxazolin-2-one derivatives were found to have selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov These compounds were active against ganciclovir-resistant HCMV isolates and showed similar activity against both thymidine (B127349) kinase competent (TK+) and deficient (TK-) strains of VZV. nih.gov Time-of-addition experiments suggested that their mechanism of action targets a stage in the viral replication cycle similar to that of ganciclovir. nih.gov

| Compound Class | Specific Derivative Example | Target Virus | Activity Metric | Reported Value | Source |

|---|---|---|---|---|---|

| 1-Hydroxyimidazole | Compound 33c | Vaccinia Virus (VV) | IC50 | 1.29 ± 0.09 μg/mL | nih.gov |

| 2-Aryl-1-hydroxyimidazole | 1-hydroxy-2-(4-nitrophenyl)imidazole | Vaccinia Virus (VV) | Selectivity Index (SI) | 1072 | rsc.org |

| 2-Aryl-1-hydroxyimidazole | 1-hydroxy-2-(4-nitrophenyl)imidazole | Variola Virus | Selectivity Index (SI) | 373 | rsc.org |

| 2-Phenylbenzimidazole | Compound 36a | Vaccinia Virus (VV) | EC50 | 0.1 μM | nih.gov |

| 2-Phenylbenzimidazole | Compound 36c | Bovine Viral Diarrhoea Virus (BVDV) | EC50 | 0.8 μM | nih.gov |

| 6-Benzoyl-benzoxazolin-2-one | 6-(3-fluorobenzoyl)benzoxazolin-2-one | Human Cytomegalovirus (HCMV) | Selectivity Index (SI) | 10 to 20 | nih.gov |

| 6-Benzoyl-benzoxazolin-2-one | 6-(3-fluorobenzoyl)benzoxazolin-2-one | Varicella-Zoster Virus (VZV) | Selectivity Index (SI) | 10 to 20 | nih.gov |

Antihypertensive Properties

Benzimidazole and related imidazole derivatives have been identified as a promising class of compounds for the development of antihypertensive agents. researchgate.net Their mechanism of action often involves the modulation of the renin-angiotensin system (RAS), a critical regulator of blood pressure.

In addition to AT1 receptor blockade, other vasorelaxant mechanisms contribute to the antihypertensive properties of these compounds. Research on benzo[d]imidazole derivatives has shown they exhibit concentration- and partially endothelium-dependent vasorelaxant effects. nih.gov One potent derivative, 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, demonstrated an EC50 value of 1.81 μM in ex vivo studies on intact aortic rings. nih.gov In vivo studies using spontaneously hypertensive rats (SHR) confirmed a statistically significant, dose-dependent antihypertensive effect for this class of compounds. nih.gov The vasorelaxant effects may also be mediated through the buildup of cyclic guanosine (B1672433) monophosphate (cGMP) and modulation of ion channels, including voltage-dependent calcium channels (VDCC) and large-conductance calcium-activated potassium (BKCa) channels. nih.gov

| Compound Class | Specific Derivative Example | Primary Mechanism | Experimental Model | Key Finding | Source |

|---|---|---|---|---|---|

| Benzo[d]imidazole | 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol (Compound 13) | Vasorelaxation | Ex vivo rat aortic rings | EC50 = 1.81 μM | nih.gov |

| Benzo[d]imidazole | Compound 13 | Antihypertensive Effect | Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction in blood pressure | nih.gov |

| 2-Arylbenzimidazole | Fluorophenyl benzimidazole (FPD) | AT1 Receptor Blockade | Rat mesenteric arterial rings | Significant blockade of Angiotensin II-induced contraction | nih.gov |

| Imidazoline Analogue | Clonidine | α2-Adrenoceptor Agonism | Central Nervous System | Lowers sympathetic tone | nih.govresearchgate.net |

Antidepressant Activity Studies

The benzoxazole and imidazole scaffolds are features of various compounds investigated for potential antidepressant activity. Preclinical studies, primarily using rodent models of depression, have suggested that these derivatives may exert their effects through modulation of key neurotransmitter systems.

A series of triazole-containing benzo[d]oxazoles was synthesized and screened for antidepressant activity using the forced swimming test (FST). nih.gov Several compounds were found to possess good antidepressant-like activity. nih.gov Mechanistic studies on a particularly active compound from this series suggested that the GABAergic system is involved in its mode of action. nih.gov

Other research has focused on the serotonergic system. Novel benzazole derivatives were evaluated in the tail suspension test (TST) and modified forced swimming test (MFST). nih.gov Compounds that significantly reduced the immobility time of mice in these tests were further investigated to elucidate their mechanism. nih.gov The antidepressant-like effects of these active compounds were reversed by pre-treatment with antagonists for various serotonin (B10506) receptors, including 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors. nih.gov This suggests that the observed activity is mediated through the serotonergic system. Similarly, novel tricyclic benzoxazine (B1645224) derivatives containing an imidazole moiety were found to be potent 5-HT1A/B/D receptor antagonists with some activity on the serotonin transporter. mdpi.comnih.gov

Studies on benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, also support the potential for this chemical class in developing antidepressants. In both TST and MFST, certain benzothiazole compounds significantly decreased immobility and increased swimming time without affecting climbing behavior, an activity profile similar to the selective serotonin reuptake inhibitor (SSRI) fluoxetine. nih.govresearchgate.net These specific effects, combined with a lack of impact on spontaneous locomotor activity, indicate a specific antidepressant-like action. nih.govresearchgate.net

| Compound Class | Experimental Model | Key Finding | Proposed Mechanism | Source |

|---|---|---|---|---|

| Triazole-containing Benzo[d]oxazole | Forced Swimming Test (FST) | Significant antidepressant-like activity | Involvement of the GABAergic system | nih.gov |

| Benzazole Derivative | Tail Suspension Test (TST) & Modified FST | Reduced immobility time, increased swimming time | Involvement of 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors | nih.gov |

| Tricyclic Benzoxazine (with imidazole) | Receptor Binding Assays | Potent 5-HT1A/B/D receptor antagonists | Serotonin receptor modulation | mdpi.comnih.gov |

| Benzothiazole Derivative | Tail Suspension Test (TST) & Modified FST | Reduced immobility time, increased swimming time (similar to fluoxetine) | Specific antidepressant-like action (likely serotonergic) | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of 2 1 Imidazolyl Benzoxazole Derivatives

Impact of Substituent Position and Nature on Biological Activity

The position and chemical nature of substituents on the 2-(1-Imidazolyl)benzoxazole scaffold significantly modulate its biological efficacy. Research has consistently shown that modifications at the 2- and 5-positions of the benzoxazole (B165842) ring are particularly influential. mdpi.com

The introduction of various functional groups can enhance the compound's interaction with target molecules, improve its pharmacokinetic properties, or alter its mechanism of action. For instance, the SAR of benzoxazole derivatives indicates that the presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO₂), or electron-releasing groups at different positions can enhance antimicrobial and antiproliferative effects. researchgate.net Specifically, substitutions at the 2-position of the benzoxazole ring have been a primary focus for medicinal chemists, as this position is considered decisive for biological activity, while substitutions at the 5-position often influence the intensity of the activity. indexcopernicus.comresearchgate.net

In one study, replacing a benzothiazole (B30560) scaffold with benzoxazole (yielding compound 1g), while maintaining an N-methylpiperazine-phenyl group at the 2-position, resulted in a slight decrease in potency against HCT-116 cancer cells but fundamentally retained the compound's activity. mdpi.comnih.gov This highlights the tolerance of the 2-position for bulky substituents. Furthermore, introducing N-methylpiperazine groups has been shown to improve the solubility of lead compounds without compromising their antiproliferative activity. mdpi.comnih.gov

Another study on 2,5-disubstituted benzoxazole derivatives demonstrated that compounds with a methoxy (B1213986) group at position 3 of the 2-phenyl ring generally exhibit higher antiproliferative activity. mdpi.com Derivatives with a morpholine (B109124) or an N,N-diethyl group at position 4 of the phenyl ring also showed enhanced activity. mdpi.com

| Compound | R1 (at 2-position) | R2 (at 6-position) | Scaffold | IC₅₀ (μM) on HCT-116 cells |

|---|---|---|---|---|

| 1a | Benzyl | H | Benzothiazole | Potent |

| 1c | N-methylpiperazine-phenyl | H | Benzothiazole | Loss of activity |

| 1d | N-methylpiperazine | H | Benzothiazole | Comparable to 1a |

| 1e | Benzyl | N-methylpiperazine | Benzothiazole | 20-50 fold decrease |

| 1g | N-methylpiperazine-phenyl | H | Benzoxazole | Slight decrease vs 1a |

Role of the Imidazole (B134444) Moiety in Biological Interactions

The imidazole ring is a crucial pharmacophore in medicinal chemistry due to its unique structural and electronic properties. researchgate.netresearchgate.net As a five-membered aromatic heterocycle with two nitrogen atoms, the imidazole moiety is electron-rich, enabling it to participate in various noncovalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. nih.govnih.gov These interactions are fundamental to the binding of imidazole-containing compounds to a wide array of biological targets like enzymes and receptors. nih.gov

The imidazole nucleus is a constituent of naturally occurring biomolecules such as the amino acid histidine and histamine, which underscores its biological significance. nih.govlongdom.org Its ability to act as both a hydrogen bond donor and acceptor, along with its amphoteric nature, allows for versatile binding capabilities. longdom.org In the context of this compound, the imidazole moiety is integral for establishing specific interactions within the binding pocket of a target protein, which is essential for eliciting a biological response. The structural features of the imidazole ring enhance its ability to form multiple drug-ligand interactions. nih.gov

Role of the Benzoxazole Moiety in Biological Interactions

The benzoxazole core, a bicyclic system formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a privileged scaffold in drug discovery. indexcopernicus.comjocpr.com This structural motif is present in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnajah.edursc.org

The planarity and aromaticity of the benzoxazole ring system facilitate its intercalation into DNA or stacking interactions with aromatic residues in protein targets. rsc.org Its rigid structure provides a stable anchor for various substituents, and as noted previously, modifications, particularly at the 2- and 5-positions, can significantly alter the compound's biological profile. mdpi.comindexcopernicus.com The replacement of other heterocyclic systems, like benzothiazole or benzimidazole (B57391), with a benzoxazole ring can retain or slightly modify the biological activity, indicating its importance as a core structural element for interacting with biological targets. mdpi.comnih.gov The versatility of the benzoxazole moiety makes it a key building block for the design of new therapeutic agents. najah.edu

Conformation and Tautomerism Effects on Activity

The three-dimensional conformation of this compound derivatives plays a significant role in their biological activity. The relative orientation of the imidazole and benzoxazole rings can influence how the molecule fits into a biological target's binding site. Conformational analysis of imidazole derivatives has shown that multiple low-energy conformers can exist, with relatively low energy barriers for interconversion, suggesting that these molecules are flexible and can adapt their shape to bind effectively. lew.ro

Tautomerism, the interconversion of structural isomers, is another critical factor. For related heterocyclic systems like 2-(hydroxyphenyl)benzimidazoles, a keto-enol tautomeric equilibrium has been observed, which can be influenced by the solvent environment. nih.govresearchgate.net This equilibrium can affect photophysical properties and is also relevant to biological activity, as different tautomers may exhibit different binding affinities for a target. nih.gov In some benzimidazole derivatives, tautomeric exchange has been observed in solution, while only a single tautomer exists in the solid state, highlighting the dynamic nature of these molecules. mdpi.com Such tautomeric and conformational dynamics are likely to be crucial for the activity of this compound derivatives, governing their interactions with biological macromolecules.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov The development of QSAR models for benzoxazole and imidazole derivatives has been instrumental in guiding the design of more potent and selective therapeutic agents. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzoxazole derivatives. nih.govresearchgate.net These models provide detailed insights into how steric, electrostatic, and other physicochemical fields around the molecule influence its biological activity. For example, a 3D-QSAR study on benzoxazole derivatives as anticancer agents helped to understand the structure-activity relationship and identify key features for inhibiting the VEGFR-2 enzyme. nih.gov Similarly, QSAR models for benzoxazole benzenesulfonamide (B165840) derivatives have been developed to identify inhibitors of fructose-1,6-bisphosphatase. chemijournal.com

These models not only predict the activity of novel compounds but also help to elucidate the molecular mechanism of action. nih.gov By identifying the structural requirements for optimal activity, QSAR studies accelerate the lead optimization process in drug discovery. nih.gov

| Model | R²cv (Cross-validated) | R²pred (Predictive) | Significance |

|---|---|---|---|

| CoMFA | 0.509 | 0.5128 | Good predictability |

| CoMSIA | 0.711 | 0.6198 | Good predictability |

Advanced Applications and Research Directions

Utilization as Fluorescent Probes and Optical Materials

Derivatives of imidazole (B134444) linked to benzoxazole (B165842) are noted for their significant optical properties, making them valuable as fluorescent probes and components in optical materials. Research into polysubstituted imidazole-linked benzoxazole derivatives has revealed that these compounds typically exhibit at least three well-defined absorption bands, which are characteristic of π→π* electronic transitions. A notable feature of many phenanthro[9,10-d]imidazole derivatives is their high photoluminescence quantum yields, which can range from 34% to 82% in solution researchgate.net. The benzoxazole nucleus in such molecules provides a structural basis for enhanced charge displacement during absorption and emission of light researchgate.net.

The versatility of imidazole-based fluorophores is further demonstrated by their application in creating probes for specific analytes. For instance, a series of N1-functionalized imidazoles have been synthesized and shown to selectively discriminate among different nitroaromatic compounds, with a high sensitivity towards picric acid rsc.org. These probes operate on the principle of fluorescence quenching, with one study reporting a Stern–Volmer quenching constant of 6.68 × 10⁶ M⁻¹ and a detection limit for picric acid as low as 446 parts per billion (ppb) rsc.org. The development of such probes is facilitated by their fast response, low cost, and high selectivity rsc.org.

Furthermore, imidazole-fused benzothiadiazole derivatives have been developed as red-emissive fluorescent probes for imaging pH within living cells, specifically targeting lysosomes ecnu.edu.cn. The optical properties of these probes can be fine-tuned by modifying substituents on the imidazole moiety, allowing for the creation of sensors with specific pKa values suitable for biological environments ecnu.edu.cn. For example, one such probe, MIBTAA, exhibited a pKa of 5.3 and a linear response to pH changes in the range of 4.4 to 5.6, making it effective for monitoring lysosomal pH variations ecnu.edu.cn.

In the realm of optical materials, benzoxazole-terminated liquid crystals have been investigated for their electro-optical properties. The introduction of fluorine atoms into these molecules can significantly enhance their properties, leading to high clearing points, high birefringence, and large dielectric anisotropy, which are desirable for applications in emerging liquid crystal optical devices mdpi.com.

Table 1: Optical Properties of Selected Imidazole-Benzoxazole Derivatives

| Compound Type | Application | Key Optical Properties | Ref. |

|---|---|---|---|

| Polysubstituted imidazole-linked benzoxazole | General fluorescence | Photoluminescence quantum yields: 34% - 82% | researchgate.net |

| N1-functionalized imidazoles | Picric acid detection | Stern–Volmer constant: 6.68 × 10⁶ M⁻¹; Detection limit: 446 ppb | rsc.org |

| Imidazole-fused benzothiadiazole (MIBTAA) | Lysosomal pH probe | pKa: 5.3; Red emission with linear pH response (4.4-5.6) | ecnu.edu.cn |

| Fluorinated benzoxazole liquid crystals | Optical devices | High birefringence, large dielectric anisotropy | mdpi.com |

Applications in Material Science

The imidazole ring is a fundamental component in many natural structures and its derivatives have found widespread use in material science researchgate.netelsevierpure.com. Polymers containing imidazole and imidazolium (B1220033) functionalities are of particular interest due to their unique properties. Imidazole-based polymers can readily form associations with biological molecules through hydrogen bonding researchgate.netelsevierpure.com. In contrast, imidazolium salts, which are formed by alkylating both nitrogen atoms of the imidazole ring, lose this strong hydrogen-bonding capability but gain the ability to aggregate electrostatically researchgate.netelsevierpure.com.

These properties have led to a diverse range of applications for imidazolium-containing polymers. They are utilized to extract metal ions from aqueous solutions, dissolve carbohydrates, and create polyelectrolyte brushes on various surfaces researchgate.netelsevierpure.com. Additionally, these materials are used to coat metal nanoparticles and to create oriented liquid crystals researchgate.netelsevierpure.com. The inherent stability of the imidazole ring also contributes to the high thermal stability of polymeric products derived from it researchgate.net.

The design of novel macromolecules based on imidazole and imidazolium continues to be an active and promising area of research, with ongoing efforts to synthesize and design derivatives for advanced bioactive materials researchgate.netelsevierpure.com.

Chemo- and Biosensor Development

Chemosensors are compounds designed to selectively bind with specific analytes and produce a detectable change, such as a change in color or fluorescence researchgate.net. The imidazole moiety is a key building block in the development of such sensors. Imidazole-based fluorescent probes have been successfully developed for the detection of toxic and explosive nitroaromatic compounds like picric acid rsc.org. The interaction between the probe and the analyte leads to a quenching of the fluorescence intensity, allowing for quantitative detection rsc.org.

In the field of biosensing, the development of probes for monitoring physiological parameters in living cells is of great importance. As mentioned previously, imidazole-fused benzothiadiazole probes have been synthesized for the selective and sensitive detection of lysosomal pH ecnu.edu.cn. These probes can be tailored to respond to specific pH ranges and can be targeted to particular subcellular organelles ecnu.edu.cn. The ability to visualize pH variations in real-time within living cells has significant potential for biological and medical research ecnu.edu.cn.

The development of chemosensors often involves the "click" chemistry approach to synthesize triazole-based sensors, which are recognized for their ease of synthesis and high selectivity for a variety of analytes, including metal cations and anions researchgate.net. The principles used in the design of these sensors, which often rely on changes in optical properties upon analyte binding, are also applicable to the development of imidazole-benzoxazole based sensors.

Table 2: Applications of Imidazole-Benzoxazole Based Sensors

| Sensor Type | Analyte/Parameter | Principle of Detection | Application Area | Ref. |

|---|---|---|---|---|

| N1-functionalized imidazoles | Picric Acid | Fluorescence Quenching | Environmental Monitoring/Safety | rsc.org |

| Imidazole-fused benzothiadiazole | Lysosomal pH | pH-dependent Fluorescence Intensity | Cell Biology/Medical Research | ecnu.edu.cn |

Future Perspectives in 2 1 Imidazolyl Benzoxazole Research

Emerging Synthetic Strategies for Complex Architectures

The synthesis of benzoxazole (B165842) derivatives has evolved significantly, moving beyond traditional condensation reactions to more efficient, sustainable, and versatile methods capable of producing complex molecular architectures. nih.govrsc.org The traditional approach typically involves the condensation of 2-aminophenol (B121084) with various carbonyl compounds. nih.govrsc.org However, recent strategies focus on improving yields, reducing reaction times, and employing environmentally benign conditions.

Green chemistry approaches are at the forefront of these emerging strategies. nih.gov For instance, methods utilizing catalysts like fly ash or I2-mediated oxidative cyclodesulfurization offer eco-friendly alternatives to conventional synthesis. nih.gov Sustainable techniques such as microwave-assisted and ultrasound-assisted synthesis are also being employed to accelerate reaction rates and improve energy efficiency in the preparation of benzoxazole derivatives. mdpi.com Another innovative direction is the use of metal-free reaction conditions, such as employing imidazolium (B1220033) chloride as a promoter, which simplifies purification and reduces toxic waste. nih.gov These advanced synthetic methodologies are crucial for building libraries of complex 2-(1-imidazolyl)benzoxazole analogues, enabling a more thorough exploration of their structure-activity relationships.

| Synthetic Strategy | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Green Chemistry Approach | Environmentally benign process for 2-phenyl and N-phenyl benzoxazoles. | Fly ash catalyst; I2-mediated oxidative cyclodesulfurization | Good yields (70-80%), single-step synthesis, eco-friendly. | nih.gov |

| Sustainable Synthesis | Use of microwave, ultrasound, and mechanochemical reactions. | Microwave irradiation (e.g., 600 W), ultrasound (e.g., 50 °C) | High yields, significantly reduced reaction times (minutes vs. hours). | mdpi.com |

| Metal-Free Synthesis | Condensation of 2-aminophenols and DMF derivatives without metal catalysts. | Imidazolium chloride as a promoter | Economical, avoids heavy metal contamination, moderate to excellent yields. | nih.gov |

| Nanocatalysis | Reaction of 2-aminophenol and aromatic aldehydes. | TiO2–ZrO2 nanocatalyst | Shorter reaction times (15-25 min), high yields (83-93%), catalyst reusability. | nih.gov |

Advanced Computational Approaches for Predictive Modeling

In silico methods are becoming indispensable in the study of benzoxazole derivatives, allowing for the prediction of their biological activity and mechanism of action before synthesis. ijpsonline.comresearchgate.net These computational tools accelerate the drug discovery process by identifying the most promising candidates for further development.

Molecular docking is a widely used technique to simulate the interaction between a ligand and a biological target, such as an enzyme or receptor. nih.govijpsonline.com For benzoxazole derivatives, docking studies have been crucial in elucidating their binding modes with targets like DNA gyrase, which is implicated in their antibacterial activity. nih.govijpsonline.com These studies can predict binding energies and identify key hydrophobic interactions, providing a rationale for observed biological activities. ijpsonline.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. ijpsdronline.com By developing statistically significant 2D and 3D-QSAR models, researchers can understand how different chemical substituents on the benzoxazole scaffold influence its biological activity. ijpsdronline.com More advanced methods like Density Functional Theory (DFT) calculations are used to determine the structural, geometric, and electronic properties of molecules, while Molecular Dynamics (MD) simulations can confirm the stability of ligand-receptor interactions over time. nih.govmedicinescience.org

| Computational Method | Application | Information Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicting ligand-receptor binding. | Binding affinity (energy), interaction modes, potential biological targets. | nih.govijpsonline.com |

| QSAR (2D/3D) | Correlating chemical structure with biological activity. | Identification of key structural features for enhanced activity. | ijpsdronline.com |